6,12,12-trimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
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Overview
Description
6,12,12-trimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,12,12-trimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione typically involves a multi-step process. One efficient method is the transition metal-free one-pot cascade synthesis. This method utilizes biomass-derived levulinic acid as a starting material, which undergoes a tandem C–N and C–O bond formation reaction . The reaction conditions often include the use of methyl chloroformate and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic route. The use of renewable starting materials like levulinic acid makes the process environmentally friendly and sustainable .
Chemical Reactions Analysis
Types of Reactions
6,12,12-trimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions can vary, but they often involve mild temperatures and the use of organic solvents like toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
6,12,12-trimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a nonsteroidal anti-inflammatory drug due to its high anti-inflammatory activity.
Materials Science: Its unique tricyclic structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6,12,12-trimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways involved may include modulation of inflammatory mediators and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
Uniqueness
What sets 6,12,12-trimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione apart from similar compounds is its specific tricyclic structure and the presence of both sulfur and oxygen atoms within the ring system.
Properties
Molecular Formula |
C20H22N2O3S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
6,12,12-trimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C20H22N2O3S/c1-20(2)11-14-15(12-25-20)26-18-16(14)17(23)22(19(24)21(18)3)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
InChI Key |
QCCLMWCOWVXMMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
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